ethyl 4-oxo-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonane-7-carboxylate
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Overview
Description
Ethyl 4-oxo-3-oxa-5-azatricyclo[5110,1,5]nonane-7-carboxylate is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonane-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds . This reaction results in the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates, which can be further transformed into the desired product through additional steps.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonane-7-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-oxo-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonane-7-carboxylate has several scientific research applications:
Organic Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new synthetic methodologies.
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug discovery and development, particularly in the design of novel therapeutic agents.
Materials Science: The compound’s tricyclic structure can be exploited in the design of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of ethyl 4-oxo-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonane-7-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl 4-oxo-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonane-7-carboxylate can be compared with other similar compounds, such as:
Methyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate: This compound shares a similar tricyclic structure and can undergo similar chemical reactions.
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate: Another related compound that serves as a precursor in the synthesis of this compound.
The uniqueness of this compound lies in its specific tricyclic structure, which imparts distinct chemical and physical properties that can be leveraged in various scientific applications.
Properties
IUPAC Name |
ethyl 4-oxo-3-oxa-5-azatricyclo[5.1.1.01,5]nonane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-2-14-7(12)9-3-10(4-9)6-15-8(13)11(10)5-9/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFIMBRQHFHUKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC3(C1)COC(=O)N3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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